![molecular formula C9H10N2O3 B2385465 Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1708268-35-2](/img/structure/B2385465.png)

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

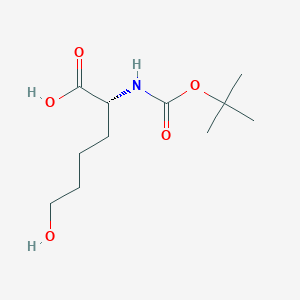

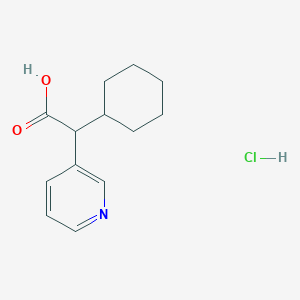

“Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of pyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core with a carboxylate ester group attached . The SMILES string representation of the molecule isCOC(=O)c1cc2n(n1)CCCC2=O . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 381.1±30.0 °C at 760 mmHg, and a flash point of 184.3±24.6 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

-

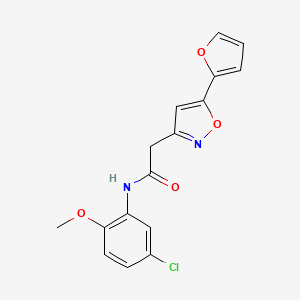

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

- Application Summary : This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

- Methods of Application : The synthetic procedure involved cyclization under Boc-deprotection conditions .

- Results : The experiment resulted in a high yield and operational simplicity .

-

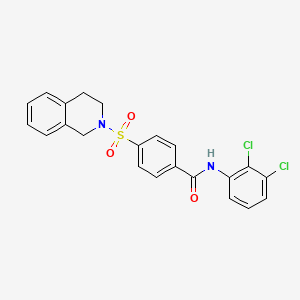

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application are not provided .

- Results : The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

-

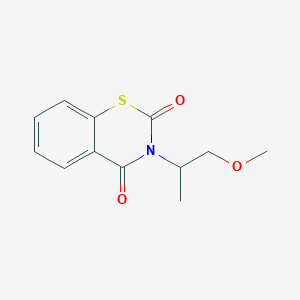

Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates

- Application Summary : These compounds were obtained as a result of a convenient synthesis method .

- Methods of Application : The synthetic procedure involved selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .

- Results : The method provided a new synthetic platform with potential significance in combinatorial and medicinal chemistry .

-

1,5,6,7-Tetrahydro-4H-indol-4-one

- Application Summary : This compound is used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

- Methods of Application : The compound is used in C-H insertion reactions to prepare tricyclic indole and dihydroindole derivatives .

- Results : The derivatives obtained are used as inhibitors of guanylate cyclase .

-

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application are not provided .

- Results : The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

-

Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates

- Application Summary : These compounds were obtained as a result of a convenient synthesis method .

- Methods of Application : The synthetic procedure involved selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .

- Results : The method provided a new synthetic platform with potential significance in combinatorial and medicinal chemistry .

-

1,5,6,7-Tetrahydro-4H-indol-4-one

- Application Summary : This compound is used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

- Methods of Application : The compound is used in C-H insertion reactions to prepare tricyclic indole and dihydroindole derivatives .

- Results : The derivatives obtained are used as inhibitors of guanylate cyclase .

Propriétés

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOCSBQAVDRVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2CCCC(=O)C2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)

![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)